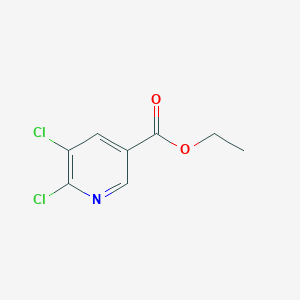

Ethyl 5,6-Dichloronicotinate

Descripción

Significance of Pyridine (B92270) Derivatives in Pharmaceutical and Agrochemical Industries

Pyridine and its derivatives are fundamental heterocyclic compounds with widespread applications. sciencepublishinggroup.com In the pharmaceutical industry, the pyridine ring is a common feature in many drugs due to its ability to enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com Pyridine derivatives exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govtandfonline.com They are integral to the synthesis of various active pharmaceutical ingredients (APIs) and are found in treatments for a wide array of conditions, from chronic diseases to infections. techsciresearch.commarketresearchfuture.com

In the agrochemical sector, pyridine derivatives are crucial for the production of herbicides, insecticides, and fungicides. techsciresearch.commarketresearch.com These compounds contribute to crop protection and increased yield, addressing the global demand for food security. marketresearchfuture.comglobenewswire.com The versatility of pyridine derivatives as intermediates allows for the creation of more effective and environmentally conscious crop protection solutions. marketresearch.com

Overview of Dichloronicotinate Esters as Synthetic Intermediates

Dichloronicotinate esters are a specific subgroup of pyridine derivatives that serve as important intermediates in organic synthesis. netascientific.com The presence of two chlorine atoms on the pyridine ring enhances the molecule's reactivity, making it a valuable building block for creating more complex chemical structures. chemimpex.com These esters are particularly useful in medicinal chemistry and agrochemical development for synthesizing novel compounds with desired biological activities. chemimpex.comvulcanchem.com Their stability and compatibility with various reaction conditions make them reliable reagents for researchers. netascientific.com

Research Trajectory of Ethyl 5,6-Dichloronicotinate within the Nicotinic Acid Scaffold

This compound is a specific dichloronicotinate ester that has been a subject of interest in chemical research. It is recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The unique arrangement of its functional groups—an ethyl ester and two chlorine atoms—allows for selective chemical modifications, leading to the development of new therapeutic agents and crop protection chemicals. chemimpex.com Research has focused on utilizing this compound to create novel molecules with enhanced efficacy and targeted action. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQSPCCCBKQNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587925 | |

| Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401566-69-6 | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401566-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5,6-Dichloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Characterization

The distinct physical and chemical properties of Ethyl 5,6-Dichloronicotinate are fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO₂ vulcanchem.com |

| Molecular Weight | 220.05 g/mol chemimpex.com |

| CAS Number | 401566-69-6 vulcanchem.com |

| Appearance | White to almost white powder or crystal chemimpex.com |

| Melting Point | 44 - 48 °C chemimpex.com |

| Boiling Point | 281.3 ± 35.0 °C at 760 mmHg vulcanchem.com |

| Density | 1.4 ± 0.1 g/cm³ vulcanchem.com |

Synthesis and Manufacturing Processes

The primary application of ethyl 5,6-dichloronicotinate is as an intermediate for producing 5,6-dichloronicotinic acid. This is achieved through a base-catalyzed hydrolysis of the ester. The process involves stirring a mixture of this compound with aqueous sodium hydroxide (B78521) in a solvent system at room temperature. vulcanchem.com Subsequent acidification of the mixture yields 5,6-dichloronicotinic acid as a white solid with a high yield. vulcanchem.com

Application of Ethyl 5,6 Dichloronicotinate As a Versatile Synthetic Building Block

Precursor in Pharmaceutical Compound Synthesis

The distinct chemical properties of ethyl 5,6-dichloronicotinate make it an important building block for constructing diverse heterocyclic systems with potential biological activity. vulcanchem.com The primary route of its application often involves the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5,6-dichloronicotinic acid, which then serves as the key precursor for more complex pharmaceutical agents. vulcanchem.comxdbiochems.com

Development of Novobiocin Analogs and Hsp90 Inhibitors

While many pyridine-based scaffolds are integral to the development of Heat Shock Protein 90 (Hsp90) inhibitors, the direct use of this compound is less documented than its isomers. Hsp90 inhibitors are a significant class of anticancer agents, and various heterocyclic compounds, including those derived from purines and pyrazoles, have been synthesized to target the Hsp90 protein. nih.govsci-hub.se The development of these inhibitors often involves creating structures that can fit into the ATP-binding pocket of the protein. sci-hub.seresearchgate.net For instance, pyrazolo[3,4-b]pyridine derivatives have been reported as effective Hsp90 inhibitors. nih.gov Although direct synthesis from this compound is not explicitly detailed in wide-ranging studies, its derivative, 5,6-dichloronicotinic acid, provides a rigid scaffold that can be functionalized to create novel inhibitors, including analogs of natural products like Novobiocin which are known to interact with the C-terminal domain of Hsp90. xdbiochems.comnih.gov

Intermediacy in the Synthesis of Specific Drug Candidates

This compound has been explicitly identified as a key starting material in the synthesis of various drug candidates. Its role as a bioisosteric analog of clopidogrel (B1663587) highlights its importance in medicinal chemistry. cymitquimica.com A notable application is its use as a precursor in the preparation of α-carboline derivatives and in the synthesis of heteroaryl benzamides, which act as glucokinase activators for the potential treatment of diabetes. google.comgoogle.com

In one documented synthetic pathway, this compound is reacted with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to substitute one of the chlorine atoms. google.com This type of nucleophilic aromatic substitution (SNAr) reaction is a common strategy to introduce further complexity and build the core structure of advanced pharmaceutical intermediates. google.com

Role in Agrochemical and Specialty Chemical Production

The chlorinated pyridine (B92270) core of this compound is a common structural motif in many agrochemicals, making the compound a valuable intermediate in this industry. vulcanchem.comchemimpex.com

Utility in Agrochemical Compound Formation

This compound and its primary derivative, 5,6-dichloronicotinic acid, are utilized as precursors in the manufacturing of various crop protection products. chemimpex.comxdbiochems.com The presence of chlorine atoms in the molecule is crucial for enhancing the pesticidal activity of the final compounds. xdbiochems.com These intermediates are used to synthesize active ingredients found in herbicides, insecticides, and fungicides, which help protect crops and improve agricultural yields. chemimpex.comxdbiochems.com The versatility of the dichloronicotinic acid scaffold allows for the creation of derivatives that can selectively target specific pests or plant diseases. xdbiochems.com

Applications in Dyestuff Synthesis

Chlorinated pyridine derivatives are known intermediates in the synthesis of certain types of dyes. google.com While specific examples detailing the use of this compound in large-scale dyestuff production are not prevalent, its chemical structure is amenable to reactions used in dye synthesis. The aromatic, heterocyclic ring can act as a chromophore, and the reactive chlorine atoms allow for the attachment of various auxochromes or for the molecule to be integrated into larger dye structures. For example, similar aminopyridine derivatives are used to prepare diazotype dyes. google.com The synthesis of disperse dyes for polyester (B1180765) fibers has also been achieved using related thiazole (B1198619) and thieno[2,3-b]pyridine (B153569) derivatives. sapub.org

Development of Advanced Materials and Functionalized Polymers

The application of this compound extends beyond bioactive molecules into the realm of materials science. vulcanchem.comchemimpex.com Its robust structure can be incorporated into polymer chains to create advanced materials with specific, enhanced properties. chemimpex.com The inclusion of this halogenated heterocyclic compound can improve the thermal stability, chemical resistance, and durability of polymers and coatings. chemimpex.com This makes it a valuable component for creating specialized materials used in demanding industrial applications.

Research Findings Summary

| Application Area | Starting Material | Resulting Compound/Product Class | Key Research Finding |

| Pharmaceutical Synthesis | This compound | Heteroaryl benzamide (B126) derivatives | Serves as a key intermediate for glucokinase activators. google.com |

| Pharmaceutical Synthesis | This compound | α-Carboline derivatives | Used as a precursor in the synthesis of complex heterocyclic structures. google.com |

| Agrochemical Production | 5,6-Dichloronicotinic acid (from this compound) | Herbicides, Fungicides, Insecticides | The chlorinated pyridine core enhances the pesticidal activity of crop protection agents. xdbiochems.com |

| Advanced Materials | This compound | Functionalized Polymers and Coatings | Incorporation of the molecule enhances material properties like durability and chemical resistance. chemimpex.com |

Pharmacological and Biological Activity Investigations of Ethyl 5,6 Dichloronicotinate Derivatives

Anti-Inflammatory Potential of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have demonstrated notable anti-inflammatory properties. chemistryjournal.netresearchgate.net Research has focused on their ability to modulate key signaling pathways and mediators involved in the inflammatory response. This includes the downregulation of pro-inflammatory cytokines and the inhibition of enzymes that synthesize inflammatory molecules. nih.govoncotarget.com

Derivatives of nicotinic acid have been shown to effectively suppress the production of major pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to initiating and sustaining inflammatory reactions. researchgate.net Studies on human and mouse macrophages have shown that niacin (nicotinic acid) can significantly reduce the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6. jst.go.jpmdpi.comresearchgate.net This modulation is often linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. oncotarget.commdpi.com

In one study, novel nicotinic acid derivatives were tested on LPS-stimulated RAW 264.7 macrophage cells. The most active compounds demonstrated an inhibition potency for TNF-α and IL-6 that was comparable to the standard anti-inflammatory drug, ibuprofen. nih.gov Another investigation found that HCA2 and HCA3 receptor ligands, which include nicotinic acid, significantly downregulated the LPS-induced expression of TNF-α and IL-6 in both human adipocytes and macrophages. jst.go.jp

Table 1: Effect of Nicotinic Acid Derivatives on Inflammatory Cytokine Production

| Cell Line | Stimulant | Derivative Type | Effect on TNF-α | Effect on IL-6 | Reference |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS/INF-γ | Novel Nicotinic Acid Hybrids | Comparable inhibition to Ibuprofen | Comparable inhibition to Ibuprofen | nih.gov |

| Human Adipocytes & Macrophages | LPS | HCA2/HCA3 Ligands (Niacin) | 55-69% downregulation | 53-64% downregulation | jst.go.jp |

| Mouse Alveolar Macrophages | LPS | Niacin | Significant reduction | Significant reduction | oncotarget.comresearchgate.net |

| Human Brain Microvascular Endothelial Cells | LPS | Niacin | Effective reversal of LPS-mediated increase | Effective reversal of LPS-mediated increase | mdpi.com |

The anti-inflammatory action of nicotinic acid derivatives also extends to the inhibition of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.gov These enzymes are responsible for producing nitric oxide and prostaglandins, respectively, which are key mediators of inflammation and pain. Several synthesized nicotinic acid derivatives have shown potent and selective inhibitory activity against the COX-2 enzyme. dovepress.comnih.gov

In a study evaluating new nicotinic acid derivatives, the most promising compounds were assessed for their impact on iNOS and COX-2 levels in macrophage cells. The results indicated that these compounds possessed an inhibitory potency comparable to that of ibuprofen. nih.gov Further research into other novel nicotinic acid derivatives revealed compounds with COX-2 inhibitory activity that was equipotent to celecoxib, a well-known selective COX-2 inhibitor. nih.gov This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. researchgate.netnih.gov

Antimicrobial and Antibacterial Efficacy

Ethyl 5,6-dichloronicotinate is a valuable starting material for creating hydrazone derivatives and other heterocyclic structures that exhibit significant antimicrobial properties. asianpubs.orgasianpubs.org These synthesized compounds have been evaluated against a range of bacterial and fungal pathogens.

Derivatives synthesized from this compound have been tested for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. asianpubs.org One investigation involved preparing a series of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives using ethyl-4,6-dichloronicotinate as the initial material. These compounds were then screened for their antibacterial properties. asianpubs.orgasianpubs.org

Similarly, other studies on various heterocyclic derivatives, including those with a pyridine (B92270) core, have demonstrated notable activity. For instance, certain 3-amino substituted ocotillol-type derivatives showed strong antibacterial action against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentration (MIC) values as low as 1-4 μg/mL. scielo.br Research on new coumarin (B35378) derivatives also identified compounds with significant MIC values against S. aureus and E. coli. chiet.edu.eg The antibacterial activity often varies based on the specific chemical structure of the derivative. mdpi.com

Table 2: Antibacterial Activity of Selected Heterocyclic Derivatives

| Derivative Class | Gram-Positive Strain | MIC (μg/mL) | Gram-Negative Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Ocotillol-Type Amino Derivatives | S. aureus | 1-4 | E. coli | 4-32 | scielo.br |

| Coumarin-Heterocycle Hybrids | S. aureus | 4.88 | E. coli | 78.13 | chiet.edu.eg |

| Benzimidazole (B57391) Derivatives | S. aureus | 32 | P. aeruginosa | 32 | scielo.br |

| Abietane Derivatives (Compound 27) | S. aureus | 23.4 | E. coli | 11.7 | mdpi.com |

The pyridine functional group is a core component of many compounds exhibiting broad-spectrum antimicrobial activity. mdpi.com The synthesis of novel derivatives from precursors like this compound aims to develop agents effective against a wide range of pathogens, including drug-resistant strains. asianpubs.orgscielo.br For example, some ocotillol-type derivatives displayed potent activity not only against sensitive strains of S. aureus and E. coli but also against methicillin-resistant S. aureus (MRSA). scielo.br

Studies on various biomolecules have confirmed that certain classes of compounds can effectively target both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum mechanism. nih.gov The development of hybrid structures, such as those combining benzimidazole and thiadiazole moieties, has also yielded compounds with activity against both bacterial types and fungi like Candida albicans. scielo.br This exploration into diverse chemical scaffolds originating from versatile building blocks continues to be a promising strategy for discovering new antimicrobial agents. ijmrhs.comresearchgate.net

Antitumor and Anticancer Activities

The thienopyrimidine scaffold, which can be synthesized from nicotinic acid-related precursors, is a chemical framework that has demonstrated significant pharmacological properties, including anticancer activities. mdpi.com Derivatives of this compound are utilized in the synthesis of complex molecules designed to target cancer cells. vulcanchem.com Research has shown that various heterocyclic compounds derived from similar foundational structures can inhibit cancer cell proliferation and induce apoptosis. mdpi.com

For instance, some 5-aminopyrazole derivatives have been studied for their anti-proliferative effects. mdpi.com In another study, a tetrahydropyrimidine-5-carboxylate derivative showed notable cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer), with an IC50 value of 59.97 ± 1.84 μM. japsonline.com The mechanism of action for some of these compounds involves the inhibition of key enzymes or proteins crucial for cancer cell survival and division, such as the mitotic kinesin-5 motor protein Eg5. japsonline.com

Table 3: Anticancer Activity of Selected Heterocyclic Derivatives

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Tetrahydropyrimidine-5-carboxylate | MCF-7 (Breast) | 59.97 ± 1.84 μM | japsonline.com |

| Tetrahydropyrimidine-5-carboxylate | HepG-2 (Liver) | 62.72 ± 1.11 μM | japsonline.com |

| Pyrimidinone Derivative | HCT-116 (Colon) | 3.75 μM | japsonline.com |

| Monastrol-triazole hybrid | MCF-7 (Breast) | 22.0 μM | japsonline.com |

Receptor Modulatory Activities

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of various physiological receptors, particularly G-protein coupled receptors (GPCRs) and nicotinic receptors. These receptors are crucial targets in the development of treatments for a range of diseases.

G-protein coupled receptors are a large family of transmembrane receptors that play a central role in cellular signaling. Among them, the metabotropic glutamate (B1630785) receptor 5 (mGlu5) and the purinergic P2Y12 receptor are significant targets for therapeutic intervention in conditions like gastroesophageal reflux disease (GERD) and thrombosis, respectively. gu.segu.se

Research into novel pyridine derivatives has identified antagonists for both mGlu5 and P2Y12 receptors. gu.se In one line of investigation, this compound served as a key starting material for the synthesis of P2Y12 receptor antagonists. gu.se The synthesis involved a nucleophilic aromatic substitution (SNAr) reaction of this compound with piperazine, which yielded an intermediate that was further developed into a series of ethyl 6-piperazinylnicotinates. gu.se

Structure-activity relationship (SAR) studies on these derivatives revealed that the 3-ethoxycarbonyl group, a primary feature of the ethyl nicotinate (B505614) scaffold, was crucial for binding to the P2Y12 receptor. gu.segu.se While high lipophilicity and resulting high microsomal metabolism were noted as challenges in a related series of 2-alkynylpyridine derivatives developed as mGluR5 antagonists, the research demonstrated the potential of the pyridine scaffold to produce potent receptor modulators. gu.segu.se

| Derivative Class | Target Receptor | Key Research Finding | Starting Material |

|---|---|---|---|

| Ethyl 6-piperazinylnicotinates | P2Y12 | The 3-ethoxycarbonyl substituent was identified as being central to receptor binding activity. gu.se | This compound gu.se |

| 2-Alkynylpyridines | mGlu5 | Antagonists with potency in the low-nanomolar range were discovered. gu.se | Pyridine Derivatives gu.se |

The nicotinic acid scaffold, the parent structure of this compound, has a well-established history in pharmacology. Investigations into related compounds have suggested mechanisms involving nicotinic acid receptors. For instance, Ethyl 6-chloro-4-(methylamino)nicotinate, a structural analog, is thought to exert its biological effects by binding to and modulating nicotinic acid receptors, thereby influencing various cellular signaling pathways and metabolic regulation.

It is important to distinguish these nicotinic acid receptors (which are GPCRs, such as GPR109A) from nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in neurotransmission. mdpi.com The therapeutic use of nicotinic acid (Niacin) for over 50 years to manage dyslipidemia by increasing high-density lipoprotein (HDL) levels is mediated through these nicotinic acid GPCRs. gu.se This established activity provides a strong rationale for the synthesis and evaluation of new derivatives, like those from this compound, as potentially novel modulators of this receptor class.

| Compound | Proposed Receptor Target | Receptor Family | Associated Therapeutic Area |

|---|---|---|---|

| Nicotinic Acid (Parent Compound) | Nicotinic Acid Receptor (e.g., GPR109A) | G-Protein Coupled Receptor (GPCR) | Cardiovascular Disease (Dyslipidemia) gu.se |

| Ethyl 6-chloro-4-(methylamino)nicotinate | Nicotinic Acid Receptor | G-Protein Coupled Receptor (GPCR) | General Cellular and Metabolic Regulation |

Metabolic and Endocrine System Investigations

The prevalence of metabolic disorders such as type 2 diabetes mellitus (T2DM) and related conditions like metabolic dysfunction-associated steatotic liver disease (MASLD) necessitates the development of new therapeutic agents. msdmanuals.comnih.gov These conditions are often rooted in insulin (B600854) resistance and dysregulated glucose homeostasis. msdmanuals.comnih.gov

The investigation of this compound derivatives for metabolic disorders is supported by the known therapeutic effects of the parent nicotinic acid structure. Nicotinic acid has long been a cornerstone in the management of dyslipidemia, a common feature of metabolic syndrome. gu.se

The broader strategy in modern drug discovery involves creating novel heterocyclic compounds that can modulate key proteins in metabolic pathways. For example, patent literature describes certain heteroaryl derivatives as activators of glucokinase (GLK), an enzyme critical for glucose utilization in the liver and pancreas, making it a target for treating both diabetes and obesity. google.com Current therapeutic approaches for T2DM and associated liver conditions often focus on established targets such as GLP-1 receptors, SGLT2 transporters, and PPAR-γ agonists. nih.gov The development of new small molecules, including derivatives of substituted pyridines like this compound, represents a continuing effort to identify novel agents that can act on these or other metabolic pathways to normalize glucose homeostasis. google.com

| Metabolic Target Class | Therapeutic Rationale | Relevance to this compound Derivatives |

|---|---|---|

| Nicotinic Acid Receptors (GPCRs) | Modulation of lipid metabolism (e.g., increasing HDL). gu.se | Derivatives may offer novel modulatory profiles based on the parent nicotinic acid scaffold. |

| Glucokinase (GLK) Activators | Enhances glucose utilization in the liver and pancreas to regulate blood glucose. google.com | Represents a potential target for novel heteroaryl compounds in diabetes treatment. google.com |

| GLP-1, SGLT2, PPARs | Established targets for treating T2DM and related metabolic diseases. nih.gov | The search for new small molecule modulators for these pathways is an active area of research. |

Structure Activity Relationship Sar Studies of Ethyl 5,6 Dichloronicotinate Analogs

Impact of Substituent Modifications on Biological Activity

The biological activity of ethyl 5,6-dichloronicotinate analogs is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring and modifications to the ester group. Studies on related nicotinamide (B372718) derivatives have provided valuable insights that can be extrapolated to understand the SAR of this specific compound.

A key finding is the pronounced effect of the dichloro substitution at the 5 and 6 positions of the pyridine ring. In a series of N-(thiophen-2-yl) nicotinamide derivatives, the analog featuring a 5,6-dichloro substitution pattern exhibited the highest fungicidal activity against cucumber downy mildew, with an EC50 value of 1.96 mg/L. This suggests that the presence of chlorine atoms at these specific positions is crucial for enhancing the biological efficacy of the molecule. The electron-withdrawing nature of the chlorine atoms likely plays a significant role in modulating the electronic properties of the pyridine ring, which in turn can affect its interaction with biological targets.

Further modifications to the scaffold have revealed other important SAR trends. For instance, replacement of the chloro substituents with other groups or altering their positions can lead to a decrease in activity. This underscores the specific requirement for the 5,6-dichloro arrangement for optimal potency in this series.

The following table summarizes the fungicidal activity of selected N-(thiophen-2-yl) nicotinamide analogs, highlighting the superior activity of the 5,6-dichloro substituted compound.

| Compound | Substituents on Pyridine Ring | EC50 (mg/L) against Cucumber Downy Mildew |

|---|---|---|

| Analog 1 | 5,6-Dichloro | 1.96 |

| Analog 2 | 5-Chloro | >100 |

| Analog 3 | 6-Chloro | 50.2 |

| Analog 4 | Unsubstituted | >100 |

Positional Isomer Effects on Pharmacological Profiles

For instance, shifting the chlorine atoms from the 5,6-positions to other locations, such as 2,3- or 3,4-, would alter the molecule's dipole moment and its potential for hydrogen bonding and other non-covalent interactions. This would likely lead to a different pharmacological profile, potentially with altered potency, selectivity, or even a completely different biological activity. The existing data strongly supports the 5,6-dichloro substitution as being particularly favorable for the observed fungicidal activity in related nicotinamide series, implying that other positional isomers may be less active in this specific context. The precise arrangement of the electron-withdrawing chlorine atoms in the 5,6-positions appears to create an optimal electronic and steric environment for interaction with the target enzyme or receptor.

Stereochemical Influences on Receptor Binding and Efficacy

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, and analogs of this compound are no exception. The introduction of chiral centers into the molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities. This is because biological receptors are themselves chiral and will interact differently with the different stereoisomers of a ligand.

While specific studies on the stereoisomers of this compound are not widely available, research on analogous chlorinated indole (B1671886) derivatives provides a compelling illustration of this principle. In a study of 2-(5,6-dichloro-3-indolyl)propionic acid, a compound with a similar dichlorinated aromatic system, the separated enantiomers were evaluated for their auxin activity. Interestingly, in this particular case, both the (S)-(+)- and (R)-(-)-enantiomers showed similar hypocotyl growth-inhibiting activity in Chinese cabbage, and both were more potent than the parent auxin, 5,6-Cl2-IAA. However, in the Avena sativa coleoptile elongation assay, the activity of both enantiomers was about one-third of that of 5,6-Cl2-IAA.

This example, although not directly involving this compound, highlights that the biological activity of stereoisomers can be complex and assay-dependent. For nicotinic acid derivatives that act on specific receptors, it is highly probable that one enantiomer would exhibit significantly higher affinity and/or efficacy than the other. The precise three-dimensional arrangement of the atoms in the chiral center would determine the goodness of fit within the receptor's binding pocket, influencing the strength and duration of the interaction.

Rational Design Principles for Enhanced Bioactivity

The development of more potent and selective analogs of this compound is guided by several rational design principles derived from existing SAR data and a broader understanding of medicinal chemistry.

A primary principle is the optimization of the substitution pattern on the pyridine ring . The established importance of the 5,6-dichloro substitution provides a strong starting point. Further enhancements in bioactivity could be explored by introducing small, electronically diverse substituents at other positions of the pyridine ring, while retaining the key 5,6-dichloro motif. This approach aims to fine-tune the electronic and steric properties of the molecule to maximize its interaction with the target.

Another key principle involves the modification of the ethyl ester group . The ester functionality can be altered to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Replacing the ethyl group with other alkyl or aryl groups, or introducing functional groups that can participate in additional binding interactions (e.g., hydrogen bonding), could lead to improved potency and a more favorable pharmacokinetic profile.

Scaffold hopping represents a more advanced design strategy. This involves replacing the pyridine core with other heterocyclic systems that can mimic its essential electronic and steric features while offering novel intellectual property and potentially improved properties. The goal is to identify bioisosteric replacements that maintain or enhance the desired biological activity.

Finally, computational modeling and structure-based drug design are invaluable tools in the rational design process. By understanding the three-dimensional structure of the biological target, researchers can design analogs of this compound that have a higher predicted binding affinity and selectivity. These computational approaches can help prioritize the synthesis of new compounds, thereby accelerating the discovery of more effective and safer bioactive agents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of Ethyl 5,6-Dichloronicotinate. These calculations provide a detailed picture of the molecule's electronic landscape and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.orgorientjchem.org For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and analyze its electronic properties. orientjchem.orgresearchgate.netdergipark.org.trmaterialsciencejournal.org These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. The pyridine (B92270) ring, substituted with two electron-withdrawing chlorine atoms and an ethyl ester group, exhibits a complex electronic profile that governs its chemical behavior. vulcanchem.com DFT methods are also used to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to validate the computed structure. orientjchem.orgresearchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netniscpr.res.in A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is typically dispersed over the entire molecule, while the LUMO is also delocalized. researchgate.net The energies of these orbitals and their gap can be calculated using DFT methods, providing insights into the molecule's charge transfer characteristics and its propensity to engage in chemical reactions. materialsciencejournal.orgniscpr.res.in

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Gap (ΔE) | 5.67 |

| Note: These are representative values and can vary based on the specific computational method and basis set used. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of lone pairs and bonds. uni-muenchen.dereadthedocs.io It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de This analysis is performed to understand the intramolecular and intermolecular bonding and interactions that influence the stability of the molecule. For this compound, NBO analysis can quantify the hyperconjugative interactions and charge delocalization, providing a deeper understanding of its electronic structure and stability. dergipark.org.tr The analysis reveals the composition of the bonds in terms of atomic hybrids and their polarization. uni-muenchen.de

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. While specific molecular docking studies for this compound are not extensively detailed in the provided results, the general methodology involves placing the 3D structure of the compound into the binding pocket of a protein of interest. The interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are then scored to estimate the binding affinity. nih.gov For instance, similar chlorinated pyridine derivatives have been investigated for their interaction with various enzymes and receptors. chemimpex.comscienceopen.com Such studies are crucial in medicinal chemistry for designing and optimizing new drug candidates. scienceopen.com

Prediction of Pharmacokinetic and ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process, as unfavorable pharmacokinetics are a major reason for drug candidate failure. nih.govnih.gov In silico tools and models are increasingly used to predict these properties early in the discovery pipeline. mdpi.comeuropa.euresearchgate.net For this compound, various computational models can predict its physicochemical properties and ADME profile. These predictions are often based on its structure and include parameters like lipophilicity (LogP), water solubility, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. mmv.orgmdpi.com Web-based platforms like pkCSM and SwissADME utilize graph-based signatures and other computational methods to provide these predictions. mmv.orguq.edu.auugm.ac.id

Table 2: Predicted ADME Properties for a Representative Compound

| Property | Predicted Value | Interpretation |

| Water Solubility (LogS) | -3.23 | Soluble ambeed.com |

| Caco-2 Permeability (Log Papp) | >0.9 cm/s | High mdpi.com |

| Intestinal Absorption (% Absorbed) | >90% | High mdpi.com |

| CYP2D6 Inhibitor | No | Unlikely to inhibit this enzyme |

| Total Clearance (log ml/min/kg) | 0.5 to 0.8 | Moderate clearance mdpi.com |

| Note: These values are illustrative and derived from general prediction models for similar small molecules. |

Conformational Analysis and Stability Profiling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, which has a rotatable ethyl ester group, understanding its conformational preferences is important as it can influence its reactivity and intermolecular interactions. vulcanchem.com Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the flexible bonds to identify the most stable conformers (those with the lowest energy). researchgate.net This analysis provides insights into the molecule's three-dimensional structure and its dynamic behavior in different environments. The stability of different conformers can be ranked based on their relative energies. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms. core.ac.uk For Ethyl 5,6-Dichloronicotinate, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for assigning the resonances of the pyridine (B92270) ring and the ethyl ester group.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. libretexts.org The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The two chlorine atoms and the ethyl carboxylate group are electron-withdrawing, which tends to shift the signals of nearby nuclei downfield. libretexts.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the ethyl group. The aromatic protons, H-2 and H-4, appear as distinct singlets or narrow doublets (due to small 4-bond coupling) in the downfield region typical for heteroaromatic compounds. libretexts.org The ethyl group protons present as a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl group, and a triplet for the methyl (-CH3) group coupled to the methylene group. sigmaaldrich.comcarlroth.com

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the molecule. libretexts.org The chemical shifts of the pyridine ring carbons are significantly affected by the positions of the two chlorine atoms and the ester group. researchgate.net The carbonyl carbon of the ester group will appear at the lowest field (furthest downfield), typically in the 160-170 ppm range. libretexts.org

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

| Atom | Predicted δ (ppm) | Multiplicity | Atom | Predicted δ (ppm) |

| H-2 | 8.5 - 8.8 | s | C-2 | 150 - 153 |

| H-4 | 8.1 - 8.4 | s | C-3 | 125 - 128 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | C-4 | 138 - 141 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | C-5 | 130 - 133 |

| C-6 | 145 - 148 | |||

| C=O | 163 - 166 | |||

| -OC H₂CH₃ | 61 - 63 | |||

| -OCH₂C H₃ | 14 - 15 |

Note: Predicted chemical shifts are based on general values for substituted pyridines and esters. Actual experimental values may vary depending on the solvent and concentration. libretexts.orgsigmaaldrich.comresearchgate.net

While this compound is an achiral molecule, advanced 2D NMR techniques are indispensable for confirming the connectivity and spatial relationships of its atoms, which is foundational for the stereochemical assignment of more complex derivatives. core.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, a key correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. A very weak correlation might be seen between the H-2 and H-4 protons of the pyridine ring through a four-bond coupling. researchgate.netscribd.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹J-coupling). libretexts.orguvic.ca This technique would definitively link the H-2 signal to the C-2 carbon, the H-4 signal to the C-4 carbon, and the methylene and methyl proton signals to their respective carbon signals in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J-coupling), which is critical for piecing together the molecular skeleton. libretexts.org Key HMBC correlations would include:

H-2 proton to carbons C-3, C-4, and C-6.

H-4 proton to carbons C-2, C-3, C-5, and C-6.

Methylene (-CH₂) protons to the carbonyl carbon (C=O), the methyl carbon (-CH₃), and C-3 of the pyridine ring.

These combined techniques provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the dichloronicotinate ring. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. wallonie.be

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of a molecule's functional groups. Esters, like this compound, exhibit a characteristic pattern of strong absorptions. spectroscopyonline.com The spectrum is dominated by a strong C=O stretching band, along with two C-O stretching bands. spectroscopyonline.comvscht.cz

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1740 - 1720 | Strong |

| C=C and C=N Ring Stretches | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Ester) | 1300 - 1000 | Strong (two bands) |

| C-Cl Stretch | 800 - 600 | Strong |

Note: Expected wavenumbers are based on typical ranges for the specified functional groups. spectroscopyonline.comvscht.cz

Raman spectroscopy provides complementary information to FT-IR. carlroth.com It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the pyridine ring and the C-Cl bonds. nih.gov While the C=O stretch is also visible in Raman, it is typically less intense than in the FT-IR spectrum. The symmetric vibrations of the substituted pyridine ring would be expected to produce strong and characteristic Raman scattering signals. wallonie.be

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. gatech.edu

For this compound (Molecular Formula: C₈H₇Cl₂NO₂), the molecular weight is approximately 220.05 g/mol . The mass spectrum would show a molecular ion peak cluster ([M]⁺) corresponding to this mass. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, and M+4 peak pattern, confirming the presence of two chlorine atoms.

Key fragmentation pathways for ethyl nicotinate (B505614) esters typically involve: tandfonline.comlibretexts.org

Loss of the ethoxy radical (-•OCH₂CH₃): Resulting in a prominent [M-45]⁺ peak.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement, leading to an [M-28]⁺ peak.

Cleavage of the ester group: Loss of the entire ethoxycarbonyl group (-•COOCH₂CH₃) could also occur.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. google.com This hyphenated technique is ideal for analyzing this compound in complex mixtures, such as reaction monitoring or impurity profiling. nih.gov The compound can be separated from starting materials, byproducts, and other impurities on an appropriate LC column (e.g., reversed-phase) before being introduced into the mass spectrometer for identification and quantification. unimi.it Derivatization is sometimes employed for related carboxylic acids to improve chromatographic behavior and ionization efficiency, though the ethyl ester itself is generally suitable for direct analysis. nih.govresearchgate.net

Confirmation of Molecular Mass and Purity Assessment

The molecular formula of this compound is established as C₈H₇Cl₂NO₂. cymitquimica.comappchemical.comchemimpex.comvulcanchem.comfluorochem.co.uk This corresponds to a molecular weight of approximately 220.05 g/mol . cymitquimica.comappchemical.comchemimpex.comvulcanchem.com High-resolution mass spectrometry (HRMS) is the primary technique used to confirm this molecular mass with high accuracy, often to four decimal places.

Purity assessment is critical for ensuring the quality of the compound for its intended applications. The most common method for determining the purity of this compound is Gas Chromatography (GC). chemimpex.comvwr.com This technique separates the compound from any impurities, and the relative peak area provides a quantitative measure of purity. Commercial grades of this compound typically specify a purity of 98% or greater as determined by GC. cymitquimica.comchemimpex.comvwr.comtcichemicals.com

Other analytical techniques can also be employed to support purity assessment. For instance, the melting point of the solid compound, which is typically in the range of 44-48 °C, can serve as an indicator of purity, as impurities tend to broaden and depress the melting range. chemimpex.com

Table 1: Physicochemical and Purity Data for this compound

| Property | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C₈H₇Cl₂NO₂ | - |

| Molecular Weight | ~220.05 g/mol | Mass Spectrometry |

| Purity | ≥ 98% | Gas Chromatography (GC) |

| Melting Point | 44 - 48 °C | - |

Tandem MS for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. unt.edu In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated in the mass spectrometer. This "precursor ion" is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (such as argon or nitrogen), causing it to break apart into smaller "product ions." unt.eduuab.edu

The analysis of these product ions provides a wealth of structural information. For this compound, key fragmentation pathways would likely involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), or the entire ethyl ester group (-COOCH₂CH₃). The cleavage of the carbon-chlorine bonds is also a probable fragmentation event. By mapping these neutral losses and the resulting m/z values of the product ions, a detailed fragmentation pathway can be constructed, which serves as a structural fingerprint of the molecule. miamioh.eduresearchgate.net

Advanced MS techniques, such as electron induced dissociation (EID), can provide even more detailed fragmentation information, sometimes revealing ring-opening pathways or generating radical cations that can be compared against spectral libraries for identification. nih.gov

Table 2: Predicted Fragmentation Data for this compound in Tandem MS

| Precursor Ion (m/z) | Predicted Neutral Loss | Predicted Product Ion (m/z) |

|---|---|---|

| [M+H]⁺ | -C₂H₄ (ethylene) | [M+H - 28]⁺ |

| [M+H]⁺ | -C₂H₅O (ethoxy radical) | [M+H - 45]⁺ |

| [M+H]⁺ | -Cl (chlorine radical) | [M+H - 35]⁺ |

| [M+H]⁺ | -CO | [M+H - 28]⁺ |

Note: The predicted fragmentation data is based on common fragmentation patterns of similar organic molecules and requires experimental verification for this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.com For this compound, which exists as a white to almost white crystalline powder, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. chemimpex.comu-szeged.hu

This technique involves irradiating a single crystal of the compound with X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be generated. This map reveals the precise bond lengths, bond angles, and torsional angles within the molecule, as well as the packing arrangement of the molecules in the crystal lattice.

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Pathways for Therapeutic Candidates

The structural framework of ethyl 5,6-dichloronicotinate is a key building block for creating new therapeutic agents. Researchers are continuously exploring new chemical reactions to modify its structure and synthesize derivatives with potential pharmacological activities.

One established pathway involves using this compound as a precursor for synthesizing compounds with potential anticancer and antibacterial properties. For instance, it serves as the starting material for the preparation of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives. researchgate.net This multi-step synthesis includes reactions such as reduction of the ethyl ester, oxidation, cyclization to form a thieno[3,2-c]pyridine (B143518) ring, hydrazinolysis, and finally condensation to yield the target hydrazone derivatives. researchgate.net Some of these compounds have shown promising anticancer activity against various cell lines. researchgate.net

Another significant derivatization route is its use in the synthesis of proline derivatives that act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are relevant for the treatment of diabetes. google.com In this process, the chlorine atoms on the pyridine (B92270) ring are substituted, for example, by reacting with piperazine, to create intermediates for more complex molecules with potent DPP-IV inhibitory activity. google.com

Furthermore, amination substitution reactions at the 4-chloro position have been utilized in the synthesis of intermediates for pharmaceuticals. ccspublishing.org.cn Subsequent reduction and oxidation steps can yield aldehyde intermediates crucial for building larger, biologically active molecules. ccspublishing.org.cn These examples highlight the adaptability of the this compound core for generating diverse molecular architectures for therapeutic exploration.

Table 1: Examples of Derivatization Pathways

| Starting Material | Key Reactions | Resulting Derivative Class | Potential Therapeutic Application |

|---|---|---|---|

| This compound | Reduction, Oxidation, Cyclization, Hydrazinolysis, Condensation | 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazones | Anticancer, Antibacterial researchgate.net |

| This compound | Nucleophilic substitution with piperazine | Proline derivatives | DPP-IV Inhibition (Diabetes) google.com |

| Ethyl 4,6-Dichloronicotinate* | Amination, Reduction, Oxidation | Aldehyde intermediates for complex heterocycles | Various pharmaceuticals ccspublishing.org.cn |

Note: While the source specifies Ethyl 4,6-dichloronicotinate, the chemical principles of derivatization are analogous and relevant.

Exploration of New Biological Targets and Disease Indications

The versatility of this compound as a scaffold allows its derivatives to interact with a wide range of biological targets, opening avenues for new disease indications. Research has already demonstrated the potential of its derivatives in several therapeutic areas.

Oncology: Derivatives have shown potent anticancer activities against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). researchgate.net The core structure can be modified to create inhibitors of specific kinases, such as BRAF, which are implicated in various cancers. nih.gov

Infectious Diseases: The hydrazone derivatives bearing a 6-chlorothieno[3,2-c]pyridine (B2891818) moiety have been screened for antibacterial properties against both Gram-positive and Gram-negative bacterial strains. researchgate.net This suggests potential for developing new antibiotics to combat resistant bacteria.

Metabolic Disorders: As a key component in the synthesis of DPP-IV inhibitors, this compound contributes to the development of treatments for type 2 diabetes. google.com

Neuroinflammation: this compound has been used in the synthesis of compounds designed as PET tracers for the P2Y12 receptor. acs.org This receptor is a biomarker for microglia activity, playing a role in neurodegenerative diseases. acs.org Targeting this receptor could lead to new diagnostic and therapeutic strategies for conditions like Alzheimer's disease.

Future exploration will likely focus on high-throughput screening of derivative libraries against a wider array of biological targets, including enzymes, receptors, and ion channels, to uncover novel therapeutic uses.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel derivatives from scaffolds like this compound is being revolutionized by artificial intelligence (AI) and machine learning (ML). xjtlu.edu.cn These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds before they are synthesized. nih.gov

Virtual Screening and Molecular Docking: In silico techniques like virtual screening can be used to screen large libraries of virtual derivatives of this compound against the 3D structure of a biological target. nih.gov Molecular docking algorithms predict the binding mode and affinity of these virtual compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.govmdpi.com

Pharmacophore Modeling: AI can develop pharmacophore models based on the known active derivatives. researchgate.net These models define the essential 3D arrangement of chemical features required for biological activity. They can then be used to search for new molecules, including novel derivatives of this compound, that fit the model and are likely to be active. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. xjtlu.edu.cn By using this compound as a starting fragment, these models could generate novel, synthesizable, and potent drug candidates.

The integration of these in silico methods allows for a more rational, cost-effective, and efficient exploration of the chemical space around the this compound core, increasing the probability of discovering next-generation therapeutics. nih.govresearchgate.net

Table 2: Application of AI/ML in Compound Design

| AI/ML Technique | Description | Application to this compound |

|---|---|---|

| Virtual Screening | Computationally screening large libraries of compounds against a target. nih.gov | Identify potential new biological targets and hit compounds from virtual derivative libraries. |

| Molecular Docking | Predicting the preferred orientation and binding affinity of one molecule to a second. mdpi.com | Prioritize synthesized derivatives based on predicted binding strength to targets like kinases or receptors. |

| Pharmacophore Modeling | Identifying the essential 3D features of a ligand required for biological activity. researchgate.net | Design new derivatives that possess the key features for activity against a specific biological target. |

| Generative Models | AI algorithms that create new data (in this case, new molecular structures). xjtlu.edu.cn | Design novel molecules incorporating the core scaffold with optimized therapeutic properties. |

Scalable and Sustainable Manufacturing Innovations for Industrial Applications

As the therapeutic potential of this compound derivatives is realized, the need for efficient, scalable, and environmentally friendly manufacturing processes becomes paramount. Future research in this area will focus on process chemistry and green chemistry principles.

The synthesis of related compounds, such as ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, has been achieved through an efficient, single-step Blaise reaction. researchgate.net Innovations in this synthesis included the use of methanesulfonic acid as an in situ activator for zinc, which removed the reaction's induction period, making it safer and more viable for large-scale industrial operation. researchgate.net Similar strategies could be applied to the synthesis of this compound itself, focusing on reducing the number of steps, improving yield, and enhancing safety.

Future innovations will likely incorporate:

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can improve safety, consistency, and scalability while reducing waste.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key goal of sustainable manufacturing.

Catalysis: Developing more efficient catalysts (including biocatalysts) can reduce energy consumption and improve reaction selectivity, leading to purer products and less waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in certain chemical transformations, offering a more energy-efficient route for synthesizing derivatives.

By focusing on these areas, the chemical industry can develop manufacturing processes for this compound and its valuable derivatives that are not only economically viable but also sustainable.

Q & A

Q. What are the established synthetic routes for Ethyl 5,6-Dichloronicotinate, and how do they differ in methodology?

this compound is synthesized via two primary routes:

- Route 1 : Reaction of diethyl acetone dicarboxylate with acetic anhydride and triethyl orthoformate, followed by ammonia treatment to form dihydroxynicotinic acid ethyl ester, and subsequent chlorination with phosphorus oxychloride .

- Route 2 : Direct esterification of 2,5-dichloronicotinic acid using ethanol under acidic conditions, yielding the compound as a clear oil (confirmed by <sup>1</sup>H/<sup>13</sup>C NMR) . Methodological Note: Route 2 offers higher reproducibility due to straightforward esterification, while Route 1 requires precise control of chlorination steps to avoid over-substitution.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : <sup>1</sup>H NMR (e.g., δ 8.69 ppm for aromatic protons) and <sup>13</sup>C NMR (e.g., δ 162.9 ppm for ester carbonyl) to confirm structure and purity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> = 220.05268) .

- Computational Chemistry : XLogP3 values (~3.4) for hydrophobicity assessment and topological polar surface area (39.2 Ų) to predict solubility .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at room temperature in airtight containers to prevent hydrolysis .

- Safety Gear : Use gloves and goggles due to irritant properties (Risk Code: 36/37/38) .

- Waste Disposal : Neutralize with alkaline solutions before disposal to avoid environmental release of chlorinated byproducts.

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl2) to enhance chlorination efficiency in Route 1 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Route 2 .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 150°C) while maintaining >95% yield in esterification steps .

Q. What mechanisms explain the regioselectivity of this compound in cycloaddition reactions?

- Electronic Effects : The electron-withdrawing chlorine atoms activate the nicotinate ring for nucleophilic attack at the 4-position, as shown in Diels-Alder reactions with 2-substituted furans .

- Computational Insights : M06-2X/6-311+G(2df,p) DFT calculations reveal that the 5,6-dichloro substitution increases ring polarity, favoring trans-adduct formation in cycloadditions (≥15:1 selectivity with bulky substituents) .

Q. How should discrepancies in reported physicochemical data (e.g., melting points, NMR shifts) be resolved?

- Purity Verification : Recrystallize the compound using ethanol/water mixtures to remove impurities affecting melting point (reported range: 46°C) .

- Solvent Calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d6 vs. CDCl3) to standardize chemical shift reporting .

- Collaborative Validation : Cross-reference data with independent studies (e.g., compare XLogP3 values from multiple sources) .

Q. What strategies are effective for designing bioactivity studies using this compound as a scaffold?

- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position to modulate electronic properties (e.g., amino groups for enhanced hydrogen bonding) .

- In Silico Screening : Use molecular docking to predict binding affinity with targets like kinase enzymes, leveraging the compound’s planar aromatic core .

- Metabolic Stability : Assess esterase-mediated hydrolysis rates in vitro to prioritize derivatives with prolonged half-lives .

Data Analysis and Contradiction Management

Q. How can conflicting data on reaction outcomes (e.g., yield variations) be systematically addressed?

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent, temperature, catalyst loading) to identify procedural inconsistencies .

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials and identify outliers .

- Literature Cross-Examination : Compare results with peer-reviewed studies (e.g., confirm NMR assignments using databases like SciFinder) .

Q. What methodologies validate the identity of novel derivatives synthesized from this compound?

- Multi-Technique Approach : Combine HRMS, <sup>1</sup>H/<sup>13</sup>C NMR, and IR spectroscopy to confirm functional group modifications .

- X-ray Crystallography : Resolve ambiguous stereochemistry in cycloadducts (e.g., trans vs. cis isomers) .

- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity before biological testing .

Research Design and Ethical Considerations

Q. How should a PICOT framework be adapted for preclinical studies involving this compound?

- Population (P) : Define cell lines or animal models (e.g., murine hepatocytes for metabolic studies).

- Intervention (I) : Specify derivative concentrations and exposure durations.

- Comparison (C) : Use untreated controls and benchmark against existing nicotinate-based drugs.

- Outcome (O) : Quantify endpoints like IC50 values or enzyme inhibition rates.

- Time (T) : Include short- and long-term toxicity assessments .

Q. What ethical guidelines apply to studies using this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.